molecular formula C4H6FN3 B2730779 (5-fluoro-1H-pyrazol-3-yl)methanamine CAS No. 2168896-44-2

(5-fluoro-1H-pyrazol-3-yl)methanamine

Cat. No. B2730779
CAS RN: 2168896-44-2
M. Wt: 115.111
InChI Key: XEJJOYIBZZHRDU-UHFFFAOYSA-N
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Description

“(5-fluoro-1H-pyrazol-3-yl)methanamine” is a chemical compound . It is a solid substance and its color ranges from colorless to white or yellow . The compound has a molecular weight of 165.12 .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various methods. One common method involves the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules . Another method involves a pseudo-three-component condensation reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C5H6F3N3 . The InChI code for this compound is 1S/C5H6F3N3/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2,(H,10,11) .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, are known to participate in a variety of chemical reactions. These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its color ranges from colorless to white or yellow . The compound has a molecular weight of 165.12 .

Mechanism of Action

While the specific mechanism of action for “(5-fluoro-1H-pyrazol-3-yl)methanamine” is not provided, pyrazole derivatives are known for their diverse pharmacological effects. They have been used in the synthesis of various biologically active compounds, especially in the field of pharmaceutics and medicinal chemistry .

properties

IUPAC Name

(3-fluoro-1H-pyrazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN3/c5-4-1-3(2-6)7-8-4/h1H,2,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJJOYIBZZHRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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